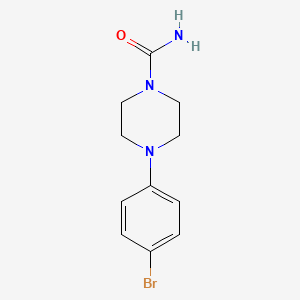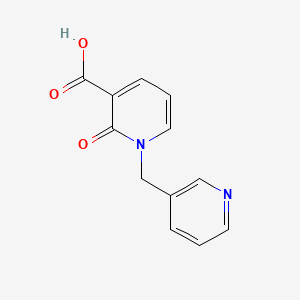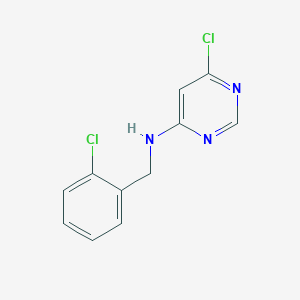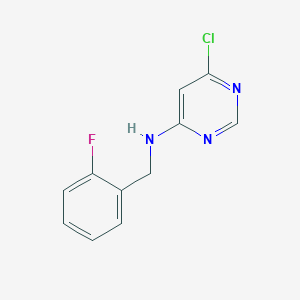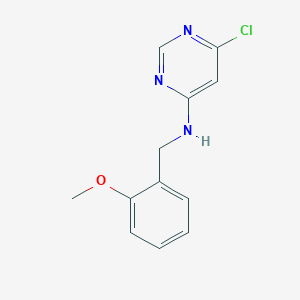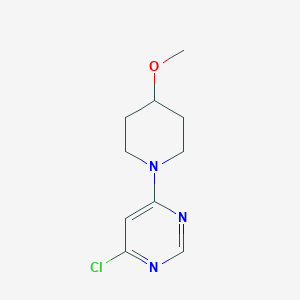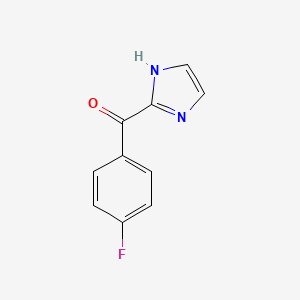
(4-Fluorophenyl)(1H-imidazol-2-YL)methanone
Overview
Description
“(4-Fluorophenyl)(1H-imidazol-2-YL)methanone” is a chemical compound with the molecular formula C10H7FN2O . It is a member of the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered imidazole ring attached to a fluorophenyl group and a methanone group . The exact mass of the compound is 190.05424101 g/mol .
Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 190.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 45.8 Ų .
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to (4-Fluorophenyl)(1H-imidazol-2-YL)methanone have been synthesized and evaluated for their antitumor properties. For instance, similar compounds have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy (Tang & Fu, 2018).
Role in Antifungal Properties
Compounds with a similar structure have demonstrated effectiveness against pathogenic fungi, such as Aspergillus fumigatus, which is responsible for pulmonary aspergillosis. These findings suggest the potential of these compounds in treating fungal infections (Takaki & Ashburn, 2022).
Antibacterial Properties
Research indicates that derivatives of this compound possess antibacterial properties. This is evidenced by their ability to inhibit bacterial growth, suggesting their potential as broad-spectrum antibiotics (Chandra, Ganguly, Dey, & Sarkar, 2020).
Antimycobacterial Activity
Studies have shown that certain this compound derivatives exhibit antimycobacterial activity, potentially offering new therapeutic avenues for treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Application in Material Science
Compounds structurally related to this compound have found applications in material science, particularly in the development of novel polymeric materials with specific physical and optical properties. These applications underscore the versatility of such compounds in various scientific fields (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Corrosion Inhibition Properties
Derivatives of this compound have been evaluated as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. These findings highlight the potential industrial applications of these compounds in material protection and preservation (Fergachi et al., 2018).
Future Directions
The future directions for “(4-Fluorophenyl)(1H-imidazol-2-YL)methanone” could involve further exploration of its synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to exhibit antioxidant activity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
properties
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQQKGPQOZKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650561 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-84-2 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)

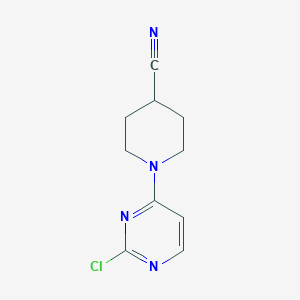

![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)


